5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c14-12-4-3-11(18-12)13(16)15(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUNILNEMAQMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the reaction of thiophene-2-carboxylic acid with chloroacetyl chloride to introduce the chloro group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid.
Reduction: Reduction reactions can produce 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide may be studied for its potential biological activities. It could be investigated for its antimicrobial, antiviral, or anticancer properties.
Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for diseases that involve the modulation of specific molecular targets.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations:
Substituent Diversity :
- The target compound’s cyclopropyl and thiophen-3-ylmethyl groups introduce steric bulk compared to simpler analogues like 3-chloro-N-phenyl-phthalimide, which has a planar phenyl substituent . This bulk may influence solubility and binding interactions in biological systems.
- Carbazole-substituted derivatives (e.g., compound 6a in ) exhibit extended π-conjugation, enhancing electronic properties for optoelectronic applications .
The carboxamide group in the target compound versus the aldehyde in compound 6a () alters hydrogen-bonding capacity and polarity .
Key Observations:
- Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) are common in coupling reactions for thiophene derivatives, achieving yields of 75–85% .
- Solvent Effects : Reactions in toluene or THF under reflux conditions are prevalent, optimizing reaction kinetics .
Physicochemical and Spectroscopic Properties
Biological Activity
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H12ClN2OS2
- Molecular Weight: 299.82 g/mol
The compound primarily acts as an inhibitor of specific biological targets, which contributes to its pharmacological effects.
Target Enzymes:
- Carbonic Anhydrase Inhibition: It has been shown to inhibit human carbonic anhydrase B, a key enzyme involved in various physiological processes including acid-base balance and respiration.
- Anticancer Activity: The compound exhibits promising anticancer properties, particularly against various human cancer cell lines.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Findings:
- Compounds similar in structure to this compound have shown IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Thiophene Derivative | HeLa | 2.41 |
| Similar Thiophene Derivative | A549 | 0.69 |
Mechanistic Studies
Mechanistic studies have revealed that the anticancer effects are mediated through:
- Apoptosis Induction: Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, confirmed by increased caspase activity in treated cells .
- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation and leading to cell death .
Case Studies and Research Findings
-
In vitro Studies:
- A study evaluated the cytotoxic effects of various thiophene derivatives, including the target compound, demonstrating significant growth inhibition across multiple cancer cell lines .
- Another research highlighted that similar compounds exhibited higher selectivity and activity against specific cancer types compared to standard chemotherapeutics like doxorubicin .
- In vivo Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
